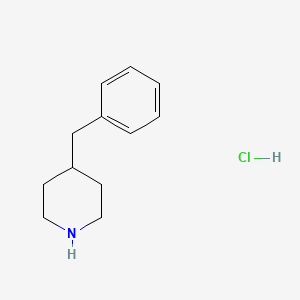

4-Benzylpiperidine hydrochloride

Description

4-Benzylpiperidine hydrochloride (CAS 31252-42-3) is a piperidine derivative featuring a benzyl group at the 4-position of the piperidine ring, forming a hydrochloride salt. Its molecular formula is $ \text{C}{12}\text{H}{17}\text{N} \cdot \text{HCl} $, with a molecular weight of 211.73 g/mol . This compound is a versatile intermediate in pharmaceutical synthesis, particularly in the development of serotonin/norepinephrine reuptake inhibitors (SNRIs) and other neuroactive agents . It is typically synthesized via Pd/C-catalyzed hydrogenation of pyridine precursors, with additives like ClCH$2$CHCl$2$ enhancing reaction efficiency by mitigating catalyst deactivation .

Properties

IUPAC Name |

4-benzylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXXYBLTGBGXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177809 | |

| Record name | 4-Benzylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23239-75-0 | |

| Record name | Piperidine, 4-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylpiperidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzylpiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZYLPIPERIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV038SK23M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of Piperidine Derivatives

A common and efficient method to prepare 4-benzylpiperidine hydrochloride is via the alkylation of piperidine or its derivatives with benzyl halides (e.g., benzyl bromide or benzyl chloride).

- Starting from 4-piperidinecarboxylate methyl ester hydrochloride, dissolve in methanol.

- Add benzyl bromide and triethylamine sequentially.

- Reflux the mixture for 1–3 hours, monitoring the reaction by TLC.

- After completion, remove methanol under reduced pressure.

- Extract with ethyl acetate, wash with saturated brine, dry over anhydrous magnesium sulfate, and evaporate solvent to yield N-benzyl-4-piperidinecarboxylate methyl ester as a yellow oil.

This alkylation step introduces the benzyl group at the nitrogen of the piperidine ring, a key intermediate for further transformations.

Hydrolysis and Further Functional Group Transformations

Following alkylation, hydrolysis of the ester group to the corresponding acid and subsequent transformations such as acylation and dehydration are performed to obtain intermediates leading to 4-benzylpiperidine derivatives.

- Hydrolysis of N-benzyl-4-piperidinecarboxylate methyl ester to N-benzyl-4-piperidinecarboxylic acid using sodium hydroxide solution.

- Acylation of the acid with thionyl chloride to form the acid chloride intermediate.

- Reaction with ammonia to yield N-benzyl-4-piperidinecarboxamide.

- Dehydration of the amide to 1-benzylpiperidine-4-carbonitrile.

- Reduction of the nitrile to N-benzyl-4-piperidinecarbaldehyde.

This multi-step sequence is essential for preparing functionalized 4-benzylpiperidine derivatives that can be further converted to the hydrochloride salt.

Catalytic Hydrogenation and Reduction Methods

Hydrogenation of piperidine derivatives is another key step in the synthesis of this compound.

- N-benzyl-4-(4-chlorobenzyl)-4-piperidinol hydrochloride is dissolved in ethanol.

- The solution is shaken with hydrogen gas in the presence of palladium on charcoal catalyst at atmospheric pressure and 40 °C.

- The reaction proceeds until hydrogen uptake is complete.

- The product is filtered, concentrated, and crystallized to obtain 4-(4'-chlorobenzyl)-4-piperidinol hydrochloride.

This hydrogenation step reduces unsaturated intermediates or functional groups to the desired saturated piperidine ring system.

Industrially Viable Synthesis Using Reducing Agents and Controlled pH

A patented industrial method for related compounds involves:

- Starting from 1-benzyl-4-piperidine carboxylic acid esters.

- Using red aluminum complexes as reducing agents at low temperatures (0 °C).

- Controlling reaction pH between 11 and 13 using potassium or sodium hydroxide solutions.

- Extracting organic layers and concentrating under reduced pressure to isolate 1-benzyl-4-piperidinealdehyde, a key intermediate.

This method is noted for high yield, good purity, and suitability for scale-up.

Preparation of N-Benzyl-4-piperidone as a Precursor

N-Benzyl-4-piperidone is a closely related compound and precursor in the synthesis of this compound.

- React benzylamine with acrylic ester in an alcohol solvent under controlled molar ratios.

- Heat to 50–60 °C for 9–24 hours for 1,4-addition and condensation.

- Recover excess reagents by distillation.

- Add organic alkali (e.g., sodium methoxide) and heat for further condensation.

- Neutralize with dilute hydrochloric acid.

- Add catalysts such as lithium chloride or calcium chloride and heat for 1–5 hours.

- Adjust pH to 8–9 with inorganic base and separate layers.

- Distill under reduced pressure to obtain N-benzyl-4-piperidone with high purity.

This compound can then be further reduced or modified to yield this compound.

Oxidative Conversion of 1-Benzyl-4-piperidinecarbinols

Another method involves oxidation of 1-benzyl-4-piperidinecarbinols to the corresponding aldehyde, which can be further processed to 4-benzylpiperidine derivatives.

- Use an oxidizing system composed of 2,2,6,6-tetramethyl-1-piperidone, sodium periodate, and sodium bromide.

- Perform the oxidation in solvents such as methylene dichloride at 0–40 °C.

- Reaction times range from 5 to 12 hours.

- This method yields high purity 1-benzyl-4-piperidinealdehyde under mild conditions.

Summary Table of Key Preparation Methods

| Method Description | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Alkylation of 4-piperidinecarboxylate methyl ester hydrochloride with benzyl bromide | 4-piperidinecarboxylate methyl ester HCl, benzyl bromide, triethylamine | Reflux in methanol, 1–3 h | ~89% yield; high purity | Base-mediated N-benzylation |

| Hydrogenation of N-benzyl-4-(4-chlorobenzyl)-4-piperidinol hydrochloride | Pd/C catalyst, H2 gas | Ethanol, 40 °C, atmospheric pressure | Crystalline hydrochloride salt | Saturation of functional groups |

| Red aluminum complex reduction of 1-benzyl-4-piperidine ethyl formate | Red Al complex, NaOH | 0–20 °C, controlled pH 11–13 | >90% yield; high purity | Industrial scale method |

| Friedel-Crafts acylation route | 4-chlorobutyryl chloride, chlorobenzene, NaHCO3, KI | Toluene, reflux | Intermediate derivatives | For related benzylpiperidine derivatives |

| Preparation of N-benzyl-4-piperidone | Benzylamine, acrylic ester, organic alkali | 50–85 °C, 9–24 h | High purity, good yield | Precursor for further synthesis |

| Oxidation of 1-benzyl-4-piperidinecarbinols | 2,2,6,6-tetramethyl-1-piperidone, NaIO4, NaBr | 0–40 °C, 5–12 h | High purity aldehyde | Mild oxidative conditions |

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group in 4-benzylpiperidine hydrochloride undergoes oxidation to form N-oxides under controlled conditions.

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C .

-

Products : 4-Benzylpiperidine N-oxide hydrochloride (observed in analogous piperidine derivatives) .

-

Mechanism : Electrophilic oxygen transfer to the nitrogen lone pair.

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Oxidation | H₂O₂ | N-Oxide | 65–78 |

Reduction Reactions

The benzyl group and piperidine ring remain stable under typical reduction conditions, but the hydrochloride salt can participate in catalytic hydrogenation:

-

Reagents/Conditions : Palladium on carbon (Pd/C) with H₂ gas at 1–3 atm pressure .

-

Products : Secondary amines via partial hydrogenation of aromatic rings in related analogs .

Substitution Reactions

The benzyl group facilitates electrophilic aromatic substitution (EAS), while the piperidine nitrogen acts as a nucleophile:

Aromatic Substitution

Nucleophilic Substitution

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solution, enabling pH-dependent reactivity:

-

Deprotonation : Treatment with NaOH yields the free base (4-benzylpiperidine), enhancing nucleophilicity for further reactions .

-

Reprotonation : Reacidification with HCl regenerates the salt, critical for crystallization .

Cross-Coupling Reactions

The benzyl group participates in palladium-catalyzed couplings:

Thermochemical Data

This compound’s reactivity and modular structure make it valuable in medicinal chemistry and organic synthesis, particularly for developing CNS-targeted therapeutics .

Scientific Research Applications

Pharmaceutical Development

4-Benzylpiperidine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its role is particularly prominent in the development of:

- Analgesics : The compound enhances therapeutic efficacy in pain management formulations.

- Antipsychotics : It is involved in synthesizing compounds that target psychotic disorders, leveraging its pharmacological properties to modulate neurotransmitter systems.

Neuroscience Research

In neuroscience, this compound is employed to study neurotransmitter systems, particularly:

- Dopamine and Norepinephrine Release : It acts as a monoamine releasing agent with a notable selectivity for dopamine and norepinephrine, making it valuable for research into mood disorders and addiction .

- Cocaine-use Disorder : The compound has been investigated as a potential substitute agonist for cocaine-use disorder due to its ability to release dopamine and norepinephrine, presenting an alternative treatment avenue .

Drug Formulation

The compound is also critical in drug formulation strategies, particularly in:

- Transdermal Delivery Systems : Studies have demonstrated the feasibility of formulating 4-benzylpiperidine into gels and patches for sustained release. For instance, transdermal patches have been shown to enhance the delivery profile, maintaining therapeutic levels over extended periods while minimizing abuse potential .

Organic Synthesis

As a versatile building block, this compound facilitates the creation of complex molecular structures. Its applications include:

- Synthesis of Derivatives : Researchers have synthesized various derivatives for testing new pharmacological activities, including dual reuptake inhibitors targeting serotonin and norepinephrine .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Quality Control : It serves as a standard in methods for detecting and quantifying related compounds in pharmaceutical manufacturing processes .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Synthesis of analgesics and antipsychotics |

| Neuroscience Research | Study of neurotransmitter systems |

| Drug Formulation | Transdermal delivery systems |

| Organic Synthesis | Building block for complex molecules |

| Analytical Chemistry | Quality control in pharmaceutical manufacturing |

Case Studies

-

Transdermal Patch Development :

A study developed a drug-in-adhesive matrix transdermal patch of 4-benzylpiperidine. The results indicated effective permeation through human skin models, with cumulative drug delivery reaching up to 1824.90 ± 425.12 μg/cm² . -

Cocaine-use Disorder Treatment :

Preclinical trials demonstrated that 4-benzylpiperidine could serve as an effective substitute agonist for cocaine-use disorder, showing rapid onset and sustained action when delivered transdermally . -

Dual Reuptake Inhibition :

Research on synthesized carboxamide derivatives of 4-benzylpiperidine showed promising results as dual serotonin and norepinephrine reuptake inhibitors, indicating potential therapeutic applications in treating depression and anxiety disorders .

Mechanism of Action

4-Benzylpiperidine hydrochloride acts primarily as a monoamine releasing agent. It selectively releases dopamine and norepinephrine by interacting with their respective transporters . The compound also functions as a monoamine oxidase inhibitor, with a preference for inhibiting monoamine oxidase A . This dual action contributes to its effects on neurotransmitter levels in the brain .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzyl group or modifications to the piperidine core. Below is a comparative analysis:

Key Observations :

- Electronic Effects: Substituents like cyano (electron-withdrawing) or methylbenzoyl (electron-donating) alter receptor-binding affinities and metabolic stability .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases, enhancing bioavailability .

- Toxicity: Carbamate derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) may pose higher risks due to uncharacterized toxicological profiles .

Pharmacological Activity and Structure-Activity Relationships (SAR)

- 4-Benzylpiperidine Derivatives: SNRI Activity: Modifications at the benzyl R1 position significantly impact serotonin (SERT) and norepinephrine (NET) reuptake inhibition. Biphenyl substituents (e.g., compound e in ) exhibit potent SERT inhibition (IC$_{50}$ < 1 μM), while diphenyl analogs show reduced activity . Triple Reuptake Inhibition: Arylpiperazine-benzylpiperidines demonstrate dual SNRI and dopamine reuptake inhibition (DRI), with some derivatives surpassing venlafaxine hydrochloride in efficacy .

- 1-Benzyl-3-carbomethoxy-4-piperidone HCl: The ketone group confers resistance to metabolic degradation, making it suitable for sustained-action formulations .

Biological Activity

4-Benzylpiperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

4-Benzylpiperidine is synthesized through the catalytic hydrogenation of 4-cyanopyridine reacted with toluene. This process yields a compound characterized by its moderate lipophilicity and low melting point, making it suitable for various formulations, including transdermal delivery systems .

The compound acts primarily as a monoamine releasing agent , exhibiting selectivity for neurotransmitters:

- Dopamine (DA) : 20-48 fold selectivity over serotonin (5-HT).

- Norepinephrine (NE) : Most efficacious with an EC50 of 41.4 nM.

- Serotonin (5-HT) : EC50 of 5,246 nM.

Additionally, it functions as a weak monoamine oxidase inhibitor (MAOI), with IC50 values of 130 μM for MAO-A and 750 μM for MAO-B .

1. Anti-inflammatory Properties

Research indicates that 4-benzylpiperidine exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit heat-induced albumin denaturation and proteinase activity in a dose-dependent manner. This suggests potential applications in treating inflammatory conditions .

| Activity Type | Inhibition Mechanism | Effectiveness |

|---|---|---|

| Protein Denaturation | Heat-induced inhibition | Dose-dependent |

| Proteinase Activity | Inhibition of enzyme activity | Significant compared to aspirin |

2. Cocaine Use Disorder

4-Benzylpiperidine has been studied for its efficacy as a substitute agonist in cocaine-use disorder. It has shown rapid onset and short duration of action, which can be advantageous in clinical settings. Preclinical models indicate that it may reduce cravings while minimizing toxicity compared to cocaine itself .

3. Transdermal Delivery Studies

Recent studies have explored the transdermal delivery of 4-benzylpiperidine. Formulations using hydroxyl propyl cellulose-based gels demonstrated effective permeation across human skin, with cumulative drug delivery rates reaching up to 1824.90 ± 425.12 μg/cm² under experimental conditions .

Study on Anti-inflammatory Activity

A study conducted at Vels University evaluated the anti-inflammatory potential of 4-benzylpiperidine using in vitro models. The results indicated that the compound could serve as a lead candidate for developing new anti-inflammatory drugs due to its significant inhibitory effects on protein denaturation and enzyme activity .

Transdermal Patch Development

Another study focused on creating a drug-in-adhesive matrix type transdermal patch for sustained delivery of 4-benzylpiperidine. The findings highlighted the importance of formulation in enhancing skin permeation and maintaining therapeutic levels over extended periods .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Benzylpiperidine hydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Use in well-ventilated areas or fume hoods to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves must comply with EN 374 or equivalent standards for chemical resistance .

- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention. For skin contact, wash with soap and water and remove contaminated clothing .

- Storage : Store in airtight containers at 2–8°C in a dark, dry environment to prevent degradation .

Q. What synthesis routes are established for this compound, and what are their key advantages?

- Methodological Answer :

- Pd/C-Catalyzed Hydrogenation : Reduces ketones and pyridine rings efficiently. Advantages include high selectivity and compatibility with additives like ClCH₂CHCl₂ to prevent catalyst deactivation .

- Pyrolysis Studies : Thermal decomposition at 413°C (686 K) follows second-order kinetics, useful for stability assessments under high-temperature conditions .

- Comparative Table :

| Method | Catalyst/Additives | Yield Optimization | Key Application |

|---|---|---|---|

| Pd/C Hydrogenation | ClCH₂CHCl₂ | 90–95% | Drug intermediate synthesis |

| Thermal Decomposition | None | N/A | Stability testing |

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 1–3 months and monitor degradation via HPLC or TLC .

- Light Sensitivity : Store in amber glass vials to prevent photodegradation, as the compound may form reactive byproducts under UV exposure .

Advanced Research Questions

Q. How can reaction yields be optimized in Pd/C-catalyzed hydrogenation for synthesizing this compound derivatives?

- Methodological Answer :

- Additive Screening : Test halogenated additives (e.g., ClCH₂CHCl₂) to enhance catalyst activity and prevent pyridine ring coordination with Pd .

- Parameter Optimization : Vary hydrogen pressure (1–5 atm), temperature (25–50°C), and catalyst loading (5–10 wt%) to identify ideal conditions .

- Mechanistic Insight : The nitrogen in the piperidine ring may deactivate Pd/C; protonation with HCl prior to hydrogenation improves reactivity .

Q. What advanced analytical techniques are effective for characterizing this compound and detecting impurities?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm structural integrity and identify substituents (e.g., benzyl group at C4) .

- Mass Spectrometry (HRMS) : Detect trace impurities (<0.5%) and validate molecular weight (175.28 g/mol) .

- X-ray Crystallography : Resolve crystal structure ambiguities, particularly for hydrochloride salt formation .

Q. How should conflicting data on thermal stability be resolved in experimental design?

- Methodological Answer :

- Controlled Replication : Repeat pyrolysis experiments at 413°C (686 K) using standardized equipment to validate second-order kinetics .

- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to quantify decomposition thresholds and reconcile discrepancies in literature .

Q. What strategies are recommended for extrapolating toxicity data when specific ecotoxicological studies are lacking?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar compounds (e.g., piperidine derivatives) to predict acute oral toxicity (LD₅₀) and environmental impact .

- Precautionary Measures : Assume acute toxicity (Category 4, oral) and implement stringent waste disposal protocols to prevent environmental release .

Data Contradiction Analysis

Q. How to address inconsistencies in reported boiling points (167°C vs. 278–279°C) for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.